N-(2-oxo-1-propylbenzo[cd]indol-6-yl)acetamide
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Overview
Description
N-(2-oxo-1-propylbenzo[cd]indol-6-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzo[cd]indole core structure, which is a fused heterocyclic system, and an acetamide functional group.
Preparation Methods
The synthesis of N-(2-oxo-1-propylbenzo[cd]indol-6-yl)acetamide typically involves the following steps:
Chemical Reactions Analysis
N-(2-oxo-1-propylbenzo[cd]indol-6-yl)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-oxo-1-propylbenzo[cd]indol-6-yl)acetamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
N-(2-oxo-1-propylbenzo[cd]indol-6-yl)acetamide can be compared with other indole derivatives:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(2-oxo-1-propylbenzo[cd]indol-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-3-9-18-14-8-7-13(17-10(2)19)11-5-4-6-12(15(11)14)16(18)20/h4-8H,3,9H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWPSCJRWQFIGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C3C(=C(C=C2)NC(=O)C)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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